tert-butyl N-[4-(cyclopropylamino)butyl]carbamate
Overview
Description
Tert-butyl carbamates are a class of organic compounds that contain a carbamate group, which is a functional group derived from carbamic acid . They are often used as protecting groups for amines in organic synthesis .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For example, the structure of tert-butyl carbamate, a related compound, has been determined using mass spectrometry .Chemical Reactions Analysis
Tert-butyl carbamates can participate in various chemical reactions. For example, they can be deprotected under acidic conditions to yield the free amine .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, tert-butyl carbamate has a molecular weight of 117.1463 and is a solid at 20°C .Scientific Research Applications
Synthesis of N-Boc-Protected Anilines
tert-Butyl N-[4-(cyclopropylamino)butyl]carbamate: is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial for protecting the amine group during chemical reactions, allowing for further functionalization without affecting the amine moiety.
Production of Tetrasubstituted Pyrroles
The compound finds application in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . These pyrroles are significant as they form the core structure of various natural products and pharmaceuticals.
Chemical Transformations Involving tert-Butyl Group
The tert-butyl group’s unique reactivity pattern is exploited in various chemical transformations. The steric hindrance provided by the tert-butyl group can influence reaction pathways and outcomes, making it a valuable moiety in synthetic chemistry .
Relevance in Biosynthetic Pathways
This compound’s tert-butyl group plays a role in biosynthetic pathways. Its presence can affect the biological synthesis and degradation of molecules, providing insights into enzyme-catalyzed reactions and metabolic processes .
Biodegradation Studies
In environmental science, tert-butyl N-[4-(cyclopropylamino)butyl]carbamate can be used to study biodegradation pathways. Understanding how this compound breaks down in biological systems can inform pollution control and waste management strategies .
Biocatalytic Processes
The tert-butyl group’s properties are also being explored for potential applications in biocatalytic processes. This could lead to the development of new, more efficient methods for producing chemical compounds using biological catalysts .
Antimicrobial Activity Research
There is research interest in the antimicrobial properties of compounds related to tert-butyl N-[4-(cyclopropylamino)butyl]carbamate . Studying these properties can contribute to the development of new antimicrobial agents .
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[4-(cyclopropylamino)butyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-5-4-8-13-10-6-7-10/h10,13H,4-9H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCQYTPRZAUQRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCNC1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[4-(cyclopropylamino)butyl]carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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